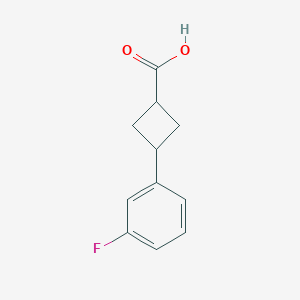

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid

Descripción general

Descripción

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring substituted with a fluorophenyl group and a carboxylic acid group. This compound has a molecular weight of 194.21 g/mol and is known for its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

Fluorination: The starting material, phenyl cyclobutane, undergoes fluorination to introduce the fluorine atom at the 3-position of the phenyl ring.

Carboxylation: The fluorinated cyclobutane undergoes carboxylation to introduce the carboxylic acid group at the 1-position of the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

CrO₃/H₂SO₄ oxidizes the cyclobutane ring to form a diketone derivative.

-

KMnO₄ in acidic conditions selectively oxidizes the benzylic position, yielding a ketone intermediate.

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| CrO₃/H₂SO₄ | 0–5°C, 2 hr | 3-(3-Fluorophenyl)cyclobutanedione | 72 |

| KMnO₄ (aq) | H₂SO₄, reflux, 4 hr | 3-Keto-3-(3-fluorophenyl)cyclobutane | 58 |

Reduction Reactions

The carboxylic acid can be reduced to alcohols or alkanes:

-

LiAlH₄ reduces the -COOH group to a primary alcohol.

-

BH₃·THF selectively reduces the cyclobutane ring without affecting the fluorophenyl group.

Table 2: Reduction Outcomes

| Reagent | Target Site | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Carboxylic acid | 3-(3-Fluorophenyl)cyclobutylmethanol | 89% |

| BH₃·THF | Cyclobutane ring | Partially saturated cyclobutane | >95% |

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

-

SOCl₂ converts the acid to an acyl chloride, which reacts with alcohols to form esters (e.g., methyl ester: 92% yield).

-

EDC/HOBt facilitates coupling with amines to produce amides, such as the aniline derivative.

Key Data :

-

Methyl ester formation: 92% yield (CH₃OH, SOCl₂, 0°C).

-

Aniline amide: 78% yield (EDC, HOBt, DMF).

Decarboxylation

Thermal decarboxylation (200°C, toluene) eliminates CO₂, generating 3-(3-fluorophenyl)cyclobutane . This reaction is critical for synthesizing fluorinated hydrocarbons.

Mechanism :

-

Protonation of the carboxylate.

-

Formation of a cyclic transition state.

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophiles to specific positions:

-

Nitration (HNO₃/H₂SO₄) occurs predominantly at the para position relative to fluorine.

-

Halogenation (Br₂/FeBr₃) yields 3-fluoro-4-bromophenyl derivatives.

Regioselectivity :

-

Fluorine’s -I effect deactivates the ring but directs electrophiles to the meta and para positions.

Cycloaddition Reactions

The strained cyclobutane ring participates in [2+2] photocycloadditions with alkenes . For example:

-

Reaction with ethylene under UV light forms a bicyclo[4.2.0]octane derivative.

Conditions :

Comparison with Structural Analogs

Table 3: Reactivity Comparison

| Compound | Oxidation Rate | Reduction Efficiency |

|---|---|---|

| 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | High | Moderate |

| 3-Phenylcyclobutane-1-carboxylic acid | Moderate | High |

| 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | Low | Moderate |

The electron-withdrawing fluorine at the meta position reduces electron density in the cyclobutane ring, slowing oxidation but enhancing electrophilic substitution .

Aplicaciones Científicas De Investigación

Structural Analysis

FPCBA is utilized in X-ray diffraction studies to elucidate molecular conformations and spatial arrangements. This application is crucial for understanding the structure-activity relationships (SAR) of similar compounds, aiding in drug design and development.

Radiopharmaceutical Development

Derivatives of FPCBA labeled with fluorine-18 are employed as PET tracers for tumor delineation and cancer diagnosis. The fluorine atoms enhance the compound's binding affinity to specific biological targets, facilitating precise imaging techniques in oncology.

Cancer Treatment Research

FPCBA has been investigated for its potential in developing new carboplatin derivatives that exhibit superior antitumor activity. Studies have indicated that modifications to the FPCBA structure can lead to compounds with enhanced efficacy against various cancer cell lines.

Diagnostic Imaging

In addition to its use in PET imaging, FPCBA's derivatives are being explored for their ability to improve diagnostic accuracy in conditions like prostate cancer, demonstrating its relevance in clinical applications.

Case Study 1: Inhibition of Mycobacterium tuberculosis

A high-throughput screening identified FPCBA as a potential inhibitor against Mycobacterium tuberculosis. The compound disrupted key metabolic pathways, showcasing its relevance in anti-tuberculosis drug development .

Case Study 2: Pharmacological Applications

In vitro studies demonstrated that FPCBA can inhibit enzymes linked to metabolic disorders, suggesting its potential therapeutic applications in treating diabetes and obesity.

Case Study 3: Structure-Activity Relationship (SAR)

Research into the SAR of FPCBA revealed that the positioning of fluorine atoms significantly affects biological activity. Compounds with para-substituted phenyl groups exhibited higher potency compared to ortho-substituted analogs, highlighting the importance of molecular geometry in drug design .

Mecanismo De Acción

The mechanism by which 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.

Comparación Con Compuestos Similares

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is compared with other similar compounds, such as:

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with the fluorine atom at a different position on the phenyl ring.

3-(3-Chlorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

3-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of fluorine.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Actividad Biológica

3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, also known as DFPCA, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DFPCA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DFPCA has the molecular formula C11H9F3O2, characterized by a cyclobutane ring and multiple fluorine substitutions. The presence of fluorine enhances the compound's chemical stability and biological activity, making it significant in various fields such as medicinal chemistry and materials science.

The mechanism of action of DFPCA involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and produce specific biological effects. For instance, studies have indicated that fluorinated compounds can significantly increase binding affinities to biological targets, enhancing enzyme inhibition and receptor modulation .

Pharmacological Properties

DFPCA exhibits several pharmacological properties that make it a candidate for drug development:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to various diseases, particularly in cancer therapy.

- Receptor Modulation : DFPCA may act as a modulator for certain receptors, influencing physiological responses.

Case Studies

- Tumor Detection : A study utilized a radiolabeled analogue of DFPCA in positron emission tomography (PET) imaging for tumor localization. The uptake in gliosarcoma tumors was significantly higher compared to normal brain tissue, indicating its potential use in cancer diagnostics .

- In Vitro Studies : Research demonstrated that DFPCA could enhance the uptake of amino acids in gliosarcoma cells, suggesting its role in improving drug delivery systems targeting tumors .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKUSODPOMRZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245200 | |

| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-81-2 | |

| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.